(1R,2S)-3,3-Dimethyl-2-phenylmethoxycyclobutan-1-amine;hydrochloride
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Description
The compound “(1R,2S)-3,3-Dimethyl-2-phenylmethoxycyclobutan-1-amine;hydrochloride” is a cyclobutane derivative with a phenyl group, two methyl groups, and an amine group. The (1R,2S) notation indicates the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The compound has two chiral centers, which are indicated by the (1R,2S) notation. This means that the molecule has a specific three-dimensional arrangement. The R/S system is used to unambiguously describe the configuration of the chiral centers .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine and phenyl groups. For instance, the amine could act as a nucleophile in various reactions. The phenyl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of an amine could make it a base. The cyclobutane ring could give it some degree of strain, potentially affecting its reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2S)-3,3-dimethyl-2-phenylmethoxycyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)8-11(14)12(13)15-9-10-6-4-3-5-7-10;/h3-7,11-12H,8-9,14H2,1-2H3;1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZRRQUSULBSOY-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1OCC2=CC=CC=C2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]([C@H]1OCC2=CC=CC=C2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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